molecular formula C13H22N4O2S B6438387 N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2549009-71-2

N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B6438387
CAS No.: 2549009-71-2
M. Wt: 298.41 g/mol
InChI Key: URCOXOHHIQBJFM-UHFFFAOYSA-N
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Description

The compound “N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, along with the cyclopropane sulfonamide group. The pyrazole ring is a heterocyclic aromatic ring, meaning it has special stability due to delocalized electrons . The piperidine ring is a saturated six-membered ring containing one nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the pyrazole and piperidine rings could influence its solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. Compounds containing pyrazole rings have been found to have a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the wide range of activities associated with pyrazole-containing compounds , it could be of interest in the development of new pharmaceuticals or agrochemicals.

Properties

IUPAC Name

N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c18-20(19,13-2-3-13)15-12-4-8-16(9-5-12)10-11-17-7-1-6-14-17/h1,6-7,12-13,15H,2-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCOXOHHIQBJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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